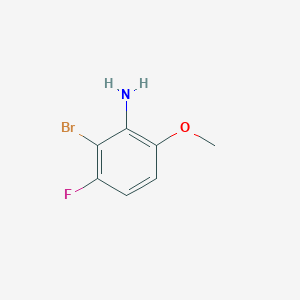

2-溴-3-氟-6-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

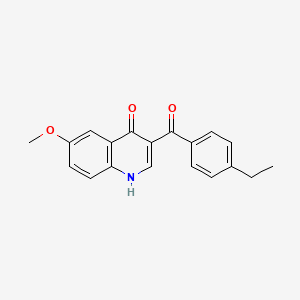

The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in drug discovery and material science. For instance, a practical and scalable route for synthesizing halogenated quinolines, which are key building blocks for antibiotics, is presented in one study . Another paper describes the efficient synthesis of a brominated pyridine derivative, which is a part of a potent dopamine and serotonin receptor antagonist . These methods involve regioselective halogenation and nucleophilic substitution, which are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-methoxyaniline.

Molecular Structure Analysis

The molecular structure of halogenated anilines can be complex due to the presence of intra- and intermolecular interactions. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline shows classical hydrogen bonds and dispersive halogen interactions . These findings suggest that 2-Bromo-3-fluoro-6-methoxyaniline may also exhibit similar structural features, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated anilines can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. The synthesis of 2-Bromo-4-methoxyaniline in an ionic liquid demonstrates the use of bromination reactions to introduce bromine atoms into aromatic compounds . Additionally, the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, involves methylation and bromination steps . These reactions are indicative of the types of chemical transformations that 2-Bromo-3-fluoro-6-methoxyaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines are determined by their molecular structure. The presence of halogen atoms can significantly affect the compound's boiling point, melting point, solubility, and stability. For example, the study on brominated 2-methoxydiphenyl ethers discusses the synthesis and characterization of these compounds, which are similar in structure to 2-Bromo-3-fluoro-6-methoxyaniline . The environmental persistence and potential bioaccumulation of such halogenated compounds are also of concern, as indicated by their detection in environmental samples .

科学研究应用

合成和化学转化

喹啉的合成:2-溴-3-氟-6-甲氧基苯胺用于合成各种喹啉衍生物。例如,它可以转化为3-溴喹啉-6-醇,这是有机合成中重要的中间体(Lamberth et al., 2014)。

荧光标记用于HPLC分析:在分析化学中,2-溴-3-氟-6-甲氧基苯胺的衍生物,如2-溴乙酰-6-甲氧基萘,被用作高效液相色谱(HPLC)中生物活性羧酸的荧光标记试剂(Gatti, Cavrini, & Roveri, 1992)。

喹啉-2-羧酸酯的形成:它还用于形成喹啉-2-羧酸酯衍生物,展示了它在制药行业中的潜在用途(Wang et al., 2018)。

离子液体合成:该化合物在离子液体中合成,突显了一种环保的化学合成方法(Liu Chang-chun, 2010)。

生物和药物应用

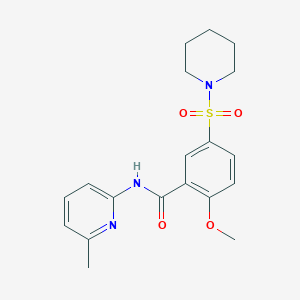

抗菌和抗真菌活性:2-溴-3-氟-6-甲氧基苯胺的某些衍生物被发现具有显著的抗菌和抗真菌活性,使它们成为药物开发的潜在候选药物(Abdel‐Wadood等,2014)。

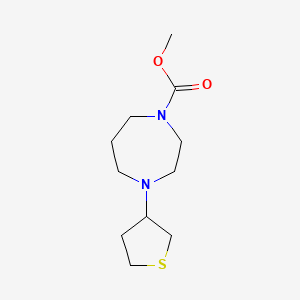

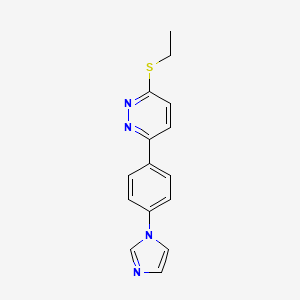

药物发现中间体:它也是药物发现中的关键中间体,特别是在合成针对多巴胺和5-羟色胺受体的化合物方面(Nishimura & Saitoh, 2016)。

抗HIV和抗HBV化合物的合成:2-溴-3-氟-6-甲氧基苯胺的衍生物被探索其在合成针对HIV-1和HBV的药物方面的潜力,显示出作为抗艾滋病药物的希望(Kumar et al., 1994)。

光学材料和发光研究:该化合物用于合成和表征苄亚胺化合物等材料,这些材料在光学材料和发光研究中有应用(Subashini et al., 2021)。

安全和危害

作用机制

Target of Action

Aniline derivatives are often used in the synthesis of various pharmaceuticals and dyes . The specific target would depend on the particular derivative and its intended use.

Mode of Action

The mode of action of aniline derivatives can vary widely. Some might interact with biological targets through hydrogen bonding or ionic interactions, while others might undergo metabolic transformations to exert their effects .

Biochemical Pathways

Aniline and its derivatives can participate in various biochemical pathways, depending on their specific structures and targets. For example, they might be involved in pathways related to cellular signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives can vary significantly based on their specific structures. Factors such as solubility, stability, and molecular size can influence their absorption and distribution. Metabolism of these compounds often involves enzymatic transformations, and they are typically excreted in the urine .

Result of Action

The molecular and cellular effects of aniline derivatives can be diverse, ranging from modulation of enzyme activity to alteration of cell signaling pathways. The specific effects would depend on the particular derivative and its biological targets .

Action Environment

The action, efficacy, and stability of aniline derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, certain enzymes or cofactors might be required for these compounds to exert their effects .

属性

IUPAC Name |

2-bromo-3-fluoro-6-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKYZUYDFHUHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-6-methoxyaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)

![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)

![5-Benzyl-2-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2511553.png)

![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2511558.png)